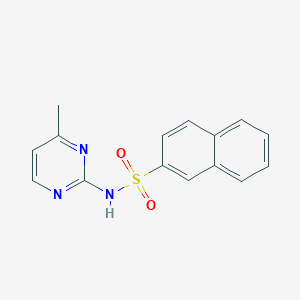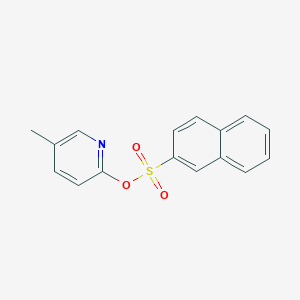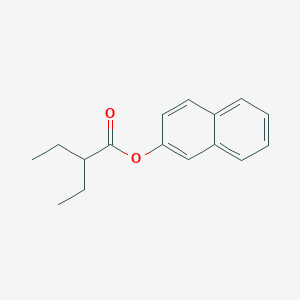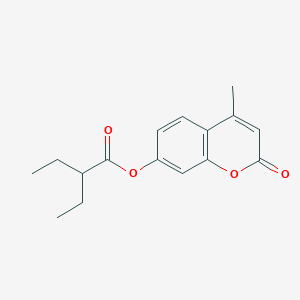![molecular formula C19H14O2 B289717 Phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B289717.png)
Phenyl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl [1,1'-biphenyl]-4-carboxylate is an organic compound with the molecular formula C19H14O2. It is a derivative of biphenyl, where a carboxylic acid group is esterified with a phenyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl [1,1'-biphenyl]-4-carboxylate can be synthesized through the esterification of biphenyl-4-carboxylic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of biphenyl-4-carboxylic acid phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to biphenyl-4-carboxylic acid and phenol in the presence of aqueous acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Biphenyl-4-carboxylic acid and phenol.
Reduction: Biphenyl-4-carboxylic alcohol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.
Medicine: It serves as a model compound for studying drug metabolism and the pharmacokinetics of ester-containing drugs.
Industry: The ester is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of biphenyl-4-carboxylic acid phenyl ester involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester bond can be cleaved by esterases, leading to the formation of biphenyl-4-carboxylic acid and phenol.
Reduction: The ester group can be reduced to an alcohol, which can further participate in various biochemical pathways.
Substitution: The ester group can be replaced by other functional groups, altering the compound’s properties and interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl biphenyl-4-carboxylate: An ester where the phenyl group is replaced by a methyl group.
Biphenyl-4,4’-dicarboxylic acid: A compound with two carboxylic acid groups on the biphenyl structure.
4-Phenylbenzoic acid: A simpler derivative with a single carboxylic acid group.
Uniqueness
Phenyl [1,1'-biphenyl]-4-carboxylate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C19H14O2 |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
phenyl 4-phenylbenzoate |
InChI |
InChI=1S/C19H14O2/c20-19(21-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H |
InChI Key |
MNWYTUTWNYTFHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)
![Ethyl {[5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289637.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289640.png)
![Ethyl 2-[[5-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B289641.png)
![Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate](/img/structure/B289642.png)
![5-[(6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione](/img/structure/B289643.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289644.png)




![N-[4-(diethylamino)phenyl]-2-ethylbutanamide](/img/structure/B289652.png)


